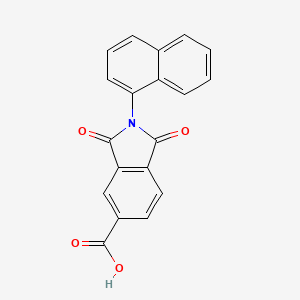

2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

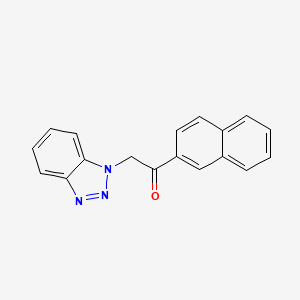

Naphthalene derivatives are a class of arenes, consisting of two ortho-fused benzene rings . They have been found to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, similar compounds have been synthesized using various methods. For instance, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, depending on the specific compound. For example, the compound “1-Naphthylmethanol” has a molecular formula of CHO with an average mass of 158.197 Da .Chemical Reactions Analysis

The chemical reactions of naphthalene derivatives can vary widely. For instance, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary. For instance, “1-Naphthylmethanol” has a molecular formula of CHO with an average mass of 158.197 Da .Scientific Research Applications

Organoselenium Chemistry

Selenium, an element similar to sulfur, plays a crucial role in organic chemistry. The compound you’ve mentioned contains a selenium atom, making it relevant to organoselenium chemistry. Researchers have explored its reactivity as both an electrophile and a nucleophile. Additionally, selenium-containing organic molecules often exhibit antibacterial and antifungal properties .

Synthetic Methodologies

Arylselenyl Acetic Acid Derivatives: This compound falls into the category of arylselenyl acetic acids. These derivatives find utility in various syntheses. Two primary approaches for their synthesis involve:

In your case, the naphthyl moiety serves as the aryl group, leading to the formation of (naphthalen-1-yl-selenyl)acetic acid derivatives .

Hydrogel-Based Drug Delivery

Slow Release of Doxorubicin (DOX): Researchers have explored hydrogels containing this compound for drug delivery applications. For instance, a hydrogel-DOX matrix demonstrated slow release kinetics when tested in vitro on breast cancer cells (MCF-7). The sustained release of DOX led to a significant reduction in cell viability over time .

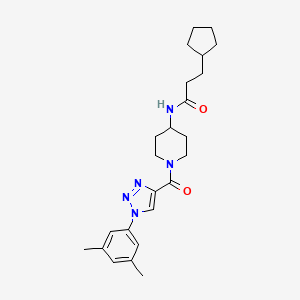

Triazole Derivatives

Copper-Catalyzed Alkyne–Azide Cycloaddition (CuAAC): The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized using a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This process demonstrated excellent yield and high regioselectivity .

Mechanism of Action

The mechanism of action of naphthalene derivatives can depend on their specific structure and the biological system they interact with. For example, 1-naphthaleneacetic acid is used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c21-17-14-9-8-12(19(23)24)10-15(14)18(22)20(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEIEJNZVKFKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone](/img/structure/B2734363.png)

![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)

![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)

![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)